molecular formula C20H19ClN2O4 B4939825 ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate

ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B4939825
M. Wt: 386.8 g/mol
InChI Key: CGSUHVMCZWXNGJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of chlorophenyl and methoxyphenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the esterification of the carboxyl group with ethanol under acidic conditions .

Chemical Reactions Analysis

Ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and potential reactivity of this compound.

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-5-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-3-27-20(25)18-16(14-6-4-5-7-15(14)21)17(22-23-18)19(24)12-8-10-13(26-2)11-9-12/h4-11,16-17,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSUHVMCZWXNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(C1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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